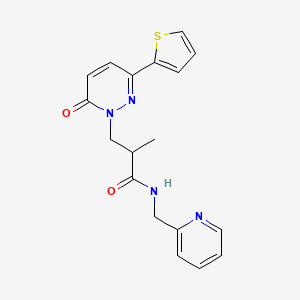
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)propanamide, also known by its CAS number 1286732-16-8, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a pyridazine ring, thiophene group, and amide functionality, suggest diverse biological activities, particularly in the realms of antimicrobial and anticancer research.
The molecular formula for this compound is C18H18N4O2S with a molecular weight of 354.4 g/mol. The structural complexity of this compound allows for various interactions with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects. The presence of the thiophene and pyridazine moieties is believed to contribute to this activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The structural motifs present may allow for selective targeting of cancerous cells.
- COX-II Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression.
Antimicrobial Activity
A study conducted on derivatives of pyridazine showed that compounds with similar scaffolds to this compound exhibited notable antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in specific cancer cell lines. For instance, a screening of a drug library revealed that derivatives similar to this compound exhibited significant cytotoxicity against multicellular spheroids, which are more representative of in vivo tumor environments .
COX-II Inhibition
Recent research into COX-II inhibitors has highlighted the potential of compounds containing similar functional groups. For example, a study reported that certain derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting that modifications to the core structure could enhance selectivity and potency .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contain benzothiazole core | Antimicrobial, anticancer |
| Pyridazine-based compounds | Include pyridazine rings | Antiviral, anticancer |
| Thiophene derivatives | Feature thiophene rings | Antimicrobial |
The unique combination of these structural motifs in this compound may provide synergistic effects not observed in simpler compounds, potentially enhancing its potency and selectivity against specific biological targets.
Properties
IUPAC Name |
2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13(18(24)20-11-14-5-2-3-9-19-14)12-22-17(23)8-7-15(21-22)16-6-4-10-25-16/h2-10,13H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZQODFAIUMMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













